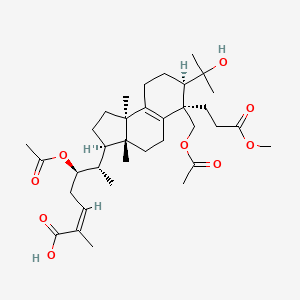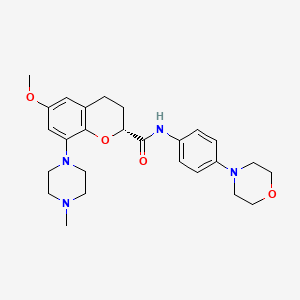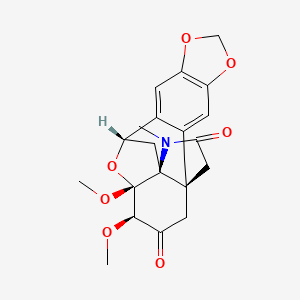
periglaucine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Periglaucine C is an isoquinoline alkaloid. It has a role as a metabolite.
Scientific Research Applications
Antiviral Properties
Periglaucine C, along with other hasubanane-type alkaloids, has been identified as having inhibitory effects on hepatitis B virus (HBV) and human immunodeficiency virus (HIV-1). Research has shown that these compounds can reduce HBV surface antigen secretion and exhibit activity against HIV-1, indicating potential therapeutic applications in viral infections (Yan et al., 2008).
Antifungal Activity
Periglaucine C has demonstrated efficacy against fungal pathogens, particularly in inhibiting the survival of Candida albicans. This suggests its potential role in developing new antifungal treatments, especially given the rise in resistance to traditional antifungal drugs (Ansari et al., 2016).
Drug Delivery Systems
Innovative approaches in drug delivery systems are being explored using Periglaucine C. One study encapsulated Periglaucine A (a related compound) in poly (dl-lactide-co-glycolide) nanoparticles, enhancing its therapeutic efficacy against Acanthamoeba infections. This signifies the potential of Periglaucine C in similar drug delivery applications (Mahboob et al., 2018).
Acanthamoebicidal Effects
Periglaucine C has been found effective against Acanthamoeba species, which are responsible for serious infections like amoebic keratitis and encephalitis. This suggests its potential as a treatment option for these infections (Mahboob et al., 2017).
Xenotransplantation Safety
Although not directly related to Periglaucine C, research involving porcine endogenous retroviruses (PERVs) is relevant in the broader context of xenotransplantation, where porcine cells, tissues, or organs are used in humans. Understanding the behavior of PERVs is crucial for ensuring the safety of such transplants. Studies have focused on analyzing the infection and transmission potential of these viruses in xenotransplantation scenarios (Heneine et al., 2001).
properties
Product Name |
periglaucine C |
|---|---|
Molecular Formula |
C20H21NO7 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(1R,11S,13S,14R,15R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-triene-16,19-dione |
InChI |
InChI=1S/C20H21NO7/c1-21-16(23)8-18-6-12(22)17(24-2)20(25-3)19(18,21)7-15(28-20)10-4-13-14(5-11(10)18)27-9-26-13/h4-5,15,17H,6-9H2,1-3H3/t15-,17+,18+,19-,20-/m0/s1 |
InChI Key |
JCBUXRPOTHJGDK-VRCPBSEVSA-N |
Isomeric SMILES |
CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@@H](C(=O)C3)OC)OC |
Canonical SMILES |
CN1C(=O)CC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



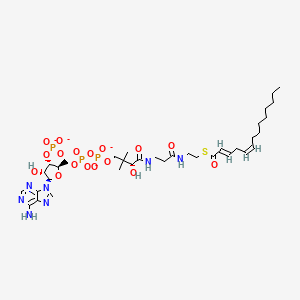
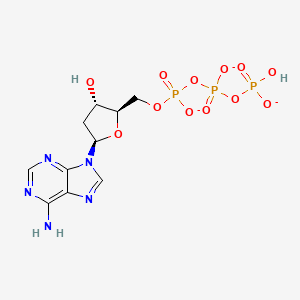

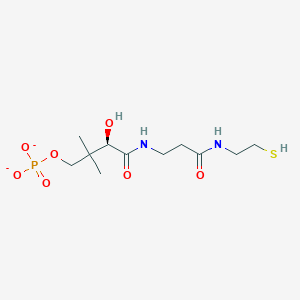
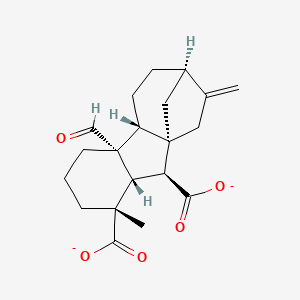
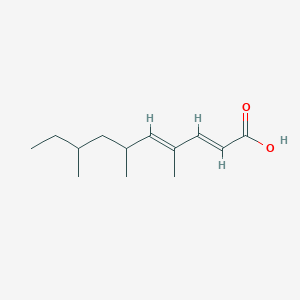
![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)
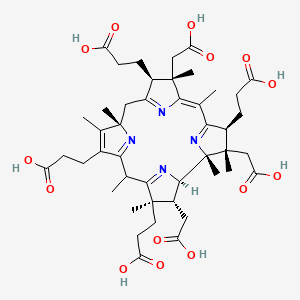
![N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide](/img/structure/B1265148.png)
![[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone](/img/structure/B1265149.png)

